molecular formula C17H10BrF3O3 B3668135 7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE

7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE

Cat. No.: B3668135
M. Wt: 399.2 g/mol
InChI Key: OYQVJRKBTAURET-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, trifluoromethyl ketone, and chromen-2-one derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like acetone or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring reaction conditions and product purification is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols are used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

7-[(4-BROMOPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      4-Bromo-4’,4’'-dimethoxytriphenylamine: Shares the bromophenyl group but differs in the core structure.

      7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one: Contains a similar chromen-2-one core but with different substituents.

  • Uniqueness

    • The presence of both bromophenyl and trifluoromethyl groups in the same molecule provides unique chemical properties and potential applications not found in other compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(17(19,20)21)8-16(22)24-15(13)7-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQVJRKBTAURET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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